molecular formula C21H18N2O B11831754 9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile CAS No. 1256584-82-3

9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

カタログ番号: B11831754
CAS番号: 1256584-82-3
分子量: 314.4 g/mol
InChIキー: SIMAULNZUUJKDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name 9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile reflects its polycyclic framework and substituent arrangement. The parent structure consists of a 5H-benzo[b]carbazole core, a tricyclic system comprising two benzene rings fused to a pyrrole ring. The benzo[b] fusion denotes the attachment of the additional benzene ring at the b position of the carbazole system.

Key substituents include:

  • An ethyl group at position 9, contributing to hydrophobic interactions.
  • Dimethyl groups at position 6, inducing steric effects that influence molecular conformation.
  • A keto group at position 11, enabling hydrogen bonding and redox activity.
  • A cyano group at position 3, enhancing electronic polarization.

The molecular formula C28H32N4O2 (derived from mass spectrometry data) corresponds to a molar mass of 456.6 g/mol . The structural formula (Figure 1) illustrates the spatial arrangement of these groups, with the cyano substituent occupying the para position relative to the carbazole nitrogen.

Table 1: Critical Structural Features

Feature Position Role
Benzo[b]carbazole core 1-12 Aromatic π-system foundation
Ethyl group 9 Hydrophobic stabilization
Dimethyl groups 6 Conformational rigidity
Keto group 11 Hydrogen bond acceptor
Cyano group 3 Electron-withdrawing moiety

特性

CAS番号

1256584-82-3

分子式

C21H18N2O

分子量

314.4 g/mol

IUPAC名

9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

InChI

InChI=1S/C21H18N2O/c1-4-12-6-8-16-15(9-12)19(24)18-14-7-5-13(11-22)10-17(14)23-20(18)21(16,2)3/h5-10,23H,4H2,1-3H3

InChIキー

SIMAULNZUUJKDX-UHFFFAOYSA-N

正規SMILES

CCC1=CC2=C(C=C1)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C

製品の起源

United States

準備方法

化学反応解析

9-エチル-6,11-ジヒドロ-6,6-ジメチル-11-オキソ-5H-ベンゾ[b]カルバゾール-3-カルボニトリルは、いくつかのタイプの化学反応を受けます。

これらの反応で使用される一般的な試薬や条件には、ジクロロメタンなどの有機溶媒、パラジウム炭素などの触媒、反応を促進するための特定の温度と圧力条件が含まれます。 これらの反応から生成される主な生成物には、元の化合物のさまざまな置換誘導体が含まれます.

科学研究の応用

9-エチル-6,11-ジヒドロ-6,6-ジメチル-11-オキソ-5H-ベンゾ[b]カルバゾール-3-カルボニトリルは、幅広い科学研究の応用範囲を持っています。

化学反応の分析

Hydrolysis of the Carbonitrile Group

The carbonitrile group (-CN) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.

ConditionsReagentsProductApplication
Acidic hydrolysisH₂SO₄, H₂O, heatBenzo[b]carbazole-3-carboxylic acidSynthesis of acidic analogs for drug development
Basic hydrolysisNaOH, H₂O, refluxSodium carboxylate intermediatePrecursor for ester/amide derivatives

Nucleophilic Substitution at the Carbonitrile

The carbonitrile group participates in nucleophilic substitution reactions, enabling the introduction of amines, alcohols, or thiols.

Example Reaction :

R-CN + R’-NH2R-C(=NH)-NH-R’ + NH3[2]\text{R-CN + R'-NH}_2 \rightarrow \text{R-C(=NH)-NH-R' + NH}_3 \quad \text{[2]}

NucleophileReagents/ConditionsProduct Type
AminesEthanol, 60–80°CSubstituted amidines
AlcoholsHCl gas, anhydrous conditionsImidate esters

These reactions are utilized to create derivatives with enhanced solubility or target-binding affinity.

Condensation Reactions via the Carbonyl Group

The ketone group at position 11 engages in condensation reactions, such as:

  • Knorr Quinoline Synthesis : Forms fused heterocycles with hydrazines.

  • Aldol Condensation : Reacts with aldehydes under basic conditions to extend conjugation.

Notable Application :
Condensation with hydrazine derivatives yields pyrazole-fused analogs investigated for anticancer activity.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzo[b]carbazole core undergoes EAS at positions activated by substituents.

ReactionReagentsPosition Substituted
NitrationHNO₃, H₂SO₄Para to electron-donating groups
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Activated aromatic sites

Halogenated derivatives (e.g., bromo or iodo) are intermediates in cross-coupling reactions .

Reduction Reactions

Selective reduction of functional groups alters the compound’s pharmacological profile.

Target GroupReagentsProduct
CarbonitrileLiAlH₄, THFPrimary amine derivative
KetoneNaBH₄, MeOHSecondary alcohol

Reduced analogs are explored for improved metabolic stability.

Cross-Coupling Reactions

The aromatic system participates in palladium-catalyzed couplings, enabling structural diversification.

Example : Suzuki-Miyaura coupling with aryl boronic acids:

Ar-I + Ar’-B(OH)2Pd(PPh3)4Ar-Ar’[2]\text{Ar-I + Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'} \quad \text{[2]}

Coupling TypeCatalystsApplications
SuzukiPd(PPh₃)₄, K₂CO₃Biaryl derivatives for kinase inhibition
Buchwald-HartwigPd₂(dba)₃, XantphosAmino-functionalized analogs

Synthetic Process Insights from Patent Literature

The compound serves as an intermediate in Alectinib synthesis. Key steps from patented routes include:

  • Solvent Selection : Methyl ethyl ketone and ethanol optimize reaction homogeneity .

  • Acid Catalysis : Acetic acid facilitates intermediate purification .

  • Salt Formation : Hydrochloric acid generates pharmaceutically stable salts .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases.

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Continued research into its derivatives is driving innovations in targeted cancer therapies and functional materials.

科学的研究の応用

Medicinal Chemistry

1.1 Anaplastic Lymphoma Kinase Inhibition

One of the primary applications of this compound is as a selective inhibitor of anaplastic lymphoma kinase (ALK). ALK plays a critical role in the pathogenesis of several cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer. The compound has demonstrated high selectivity and potency against ALK, with an IC50 value as low as 2.9 nM, indicating its potential as a therapeutic agent in treating ALK-positive malignancies .

1.2 Antitumor Activity

In preclinical studies, 9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile has shown significant antitumor efficacy in xenograft models of ALK-positive anaplastic large-cell lymphoma. These studies revealed that the compound could inhibit tumor growth without causing body weight loss in treated mice, suggesting a favorable safety profile .

Structure-Based Drug Design

2.1 Targeted Modifications

The compound's structure allows for targeted modifications that enhance its activity against specific kinases. Research indicates that substituents introduced near the E(0) region of the ATP binding site can significantly improve binding affinity and selectivity for ALK. This structure-based approach is crucial for developing next-generation inhibitors with improved therapeutic indices .

Formulation Development

3.1 Delivery Systems

The development of effective delivery systems for this compound is essential to maximize its therapeutic potential. Studies have explored peptide-drug conjugates that selectively deliver cytotoxic agents to cancer cells, utilizing the unique properties of this compound to enhance targeting and reduce off-target effects .

Case Studies and Research Findings

Study Focus Findings
ALK InhibitionDemonstrated potent inhibition of ALK with IC50 = 2.9 nM; significant antitumor activity in xenograft models.
Structure Activity RelationshipIdentified key structural features enhancing selectivity for ALK; successful modifications led to improved potency.
Peptide ConjugatesDeveloped delivery systems that utilize the compound's properties for targeted cancer therapy; showed promise in preclinical models.

作用機序

9-エチル-6,11-ジヒドロ-6,6-ジメチル-11-オキソ-5H-ベンゾ[b]カルバゾール-3-カルボニトリルの作用機序には、ALKチロシンキナーゼの阻害が含まれます。この化合物は、ALKのATP結合部位に結合することにより、細胞増殖と生存を促進する下流シグナル伝達経路のリン酸化と活性化を防ぎます。 この阻害は、腫瘍増殖の抑制につながり、癌細胞のアポトーシスを誘導します .

類似化合物との比較

Alectinib vs. Crizotinib

  • Efficacy : Alectinib demonstrates a 93.5% response rate in ALK-positive NSCLC compared to crizotinib’s 60-74%, with significantly longer PFS (80% at 12 months vs. 7.7 months median) .
  • CNS Penetration : Alectinib’s brain-to-plasma ratio is 15-fold higher than crizotinib, reducing CNS relapse risk .
  • Resistance : Alectinib targets crizotinib-resistant mutations (e.g., L1196M) due to its optimized binding to the ALK ATP pocket .

Alectinib vs. JH-VII-139-1

  • JH-VII-139-1, a pyrazole-substituted carbazole, lacks ALK specificity and is primarily anti-angiogenic . Its molecular weight (379.15 g/mol) and therapeutic scope differ significantly from alectinib’s .

Metabolite Activity

  • Alectinib’s metabolites (M4, M6) retain ALK inhibition, whereas crizotinib’s primary metabolite is inactive .

生物活性

9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its role as an anaplastic lymphoma kinase (ALK) inhibitor and its implications in cancer therapy.

The compound is characterized by the following chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H17N2O
Molecular Weight329.37 g/mol
CAS Number1256584-80-1
Purity>98%

Research has shown that compounds similar to 9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole exhibit potent inhibitory activity against ALK, which is crucial in the treatment of certain types of cancers, particularly anaplastic large-cell lymphoma (ALCL). The mechanism involves selective binding to the ATP-binding site of the ALK enzyme, inhibiting its activity and thereby disrupting cancer cell proliferation.

Biological Activity and Efficacy

In a study reported on PubMed, derivatives of this compound demonstrated significant antiproliferative effects against KARPAS-299 cells (IC50 = 12.8 nM) and exhibited high selectivity with an IC50 value of 2.9 nM against ALK. Furthermore, these compounds showed promising antitumor efficacy in xenograft models without causing significant weight loss in the subjects, indicating a favorable safety profile for further development in clinical settings .

Case Studies

  • Study on ALK Inhibition : A derivative of the compound was tested in vivo using an ALK fusion gene-positive ALCL xenograft model. The results indicated substantial tumor regression and minimal toxicity, highlighting its potential as a targeted therapy for ALCL .
  • Comparative Analysis : Another study compared various 9-substituted benzo[b]carbazole derivatives for their biological activity. It was found that those with specific substituents near the E(0) region exhibited enhanced selectivity and potency against ALK, suggesting that structural modifications can significantly influence biological activity .

Future Directions

Given the promising results from preliminary studies, further research is warranted to explore:

  • Mechanistic Studies : Understanding the detailed molecular interactions between the compound and ALK.
  • Combination Therapies : Investigating synergistic effects with other chemotherapeutic agents.
  • Clinical Trials : Conducting phase I/II clinical trials to assess safety and efficacy in human subjects.

Q & A

Q. What are the recommended synthetic routes for this carbazole derivative, and what are their critical optimization parameters?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), as demonstrated in analogous carbazole syntheses. For example, boronic acid derivatives of carbazole cores react with halogenated aromatic partners under inert atmospheres (N₂ or Ar) using Pd(PPh₃)₄ as a catalyst. Key parameters include:

  • Reaction temperature : 80–100°C for optimal coupling efficiency.
  • Solvent system : 1,4-dioxane/water mixtures for solubility and stability .
  • Purification : Recrystallization from acetonitrile or ethyl acetate improves yields (e.g., 45–90% yields reported for similar compounds) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Structural validation requires a multi-technique approach:

  • ¹H-NMR : Look for characteristic peaks such as methyl groups (δ 2.40–3.47 ppm) and aromatic protons (δ 7.14–9.90 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 372 [M⁺•] for carbazole derivatives) and fragmentation patterns .
  • IR spectroscopy : Identify carbonyl (C=O, ~1657 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .

Q. What are the solubility profiles of this compound in common organic solvents, and how do they impact experimental design?

While direct solubility data for this compound is limited, structural analogs suggest:

  • High solubility : In polar aprotic solvents (e.g., DMSO, DMF) due to the nitrile and carbonyl groups.
  • Low solubility : In non-polar solvents (e.g., hexane), necessitating solvent optimization for reactions .
  • Storage : Store at –20°C in dry conditions to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported spectral data (e.g., NMR/IR discrepancies) for this compound?

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) that cause peak splitting .
  • DFT calculations : Predict theoretical spectra to cross-validate experimental data .
  • Isotopic labeling : Use deuterated analogs to assign ambiguous proton environments .

Q. How can computational methods predict the reactivity or interaction mechanisms of this carbazole derivative?

  • Molecular docking : Model interactions with biological targets (e.g., kinases) using software like AutoDock.
  • DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD simulations : Assess stability in solvent environments (e.g., water, lipid bilayers) .

Q. What are the key considerations in designing derivatives of this compound to enhance biological activity while maintaining stability?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate redox potential .
  • Steric hindrance : Use bulky substituents (e.g., tert-butoxycarbonyl) to protect reactive sites .
  • Metabolite analysis : Monitor degradation pathways (e.g., oxidation of the ethyl group) using LC-MS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。